2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis method. This method uses 1-benzyl-1-phenylhydrazine and an appropriate aldehyde or ketone under acidic conditions to form the indole ring . The reaction is carried out in the presence of pyridine-HCl at elevated temperatures (around 110°C) to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a common approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJRVOBVFXWOOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594234 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151410-15-0 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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